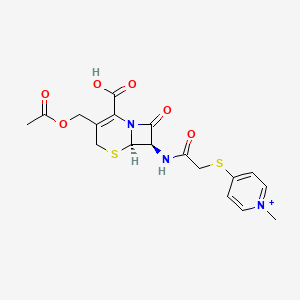

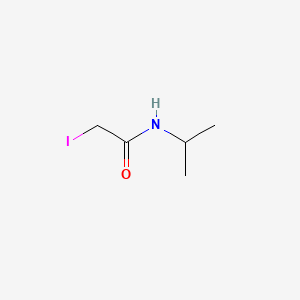

N-异丙基碘乙酰胺

描述

N-Isopropyliodoacetamide is a chemical reagent notable for its application in the alkylation of sulfhydryl groups on proteins, facilitating processes such as microdigestion and microsequencing. Its significance lies in its utility for enhancing the sensitivity in detecting Cysteine (Cys) residues during microsequence analysis. This is achieved through the formation of a distinctive phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine, which is easily identifiable during reverse-phase HPLC analysis due to its unique elution profile, thus overcoming common challenges associated with the analysis of PTH-Cys using other alkylation agents (Krutzsch & Inman, 1993).

Synthesis Analysis

The synthesis of N-Isopropyliodoacetamide involves a straightforward procedure, detailed through the presentation of methods for the production of NIPIA and related analogs. This process underscores the chemical's accessibility for research purposes and its potential adaptation for various analytical techniques. The synthesis process is specifically designed to ensure the effective alkylation of sulfhydryl groups, highlighting its tailored utility for protein analysis applications (Krutzsch & Inman, 1993).

Molecular Structure Analysis

Investigations into the molecular structure of N-Isopropyliodoacetamide and related compounds like N-ethylacetamide and N-isopropylacetamide reveal the existence of stable conformers characterized by specific spatial arrangements of the molecular groups. Such analyses are crucial for understanding the reactivity and interaction mechanisms of these molecules, especially in the context of their applications in chemical synthesis and biological analyses. The structure and conformation of these molecules have been elucidated using techniques like NMR spectroscopy, providing insight into their chemical behavior and interaction potential (Doskočilová & Schneider, 1976).

Chemical Reactions and Properties

N-Isopropyliodoacetamide's chemical properties, particularly its reactivity towards sulfhydryl groups, underscore its specialized application in protein analysis. The specificity and efficiency of its alkylation capability facilitate precise modifications of proteins, which are essential for subsequent analytical procedures. These chemical properties are foundational to its use in enhancing the sensitivity and specificity of protein sequencing methodologies (Krutzsch & Inman, 1993).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N-Isopropyliodoacetamide were not identified, general principles suggest that its physical characteristics, such as solubility, melting point, and stability, would be significant for its handling and application in laboratory settings. These properties would influence the conditions under which it can be used for protein alkylation and the types of solvents or conditions compatible with its use in research and analytical protocols.

Chemical Properties Analysis

The chemical properties of N-Isopropyliodoacetamide, particularly its alkylation efficiency and reactivity towards specific functional groups in proteins, are central to its utility in biochemistry and molecular biology. Its ability to selectively modify cysteine residues through a stable linkage enhances the detection and analysis of these amino acids in protein structures, facilitating deeper insights into protein composition and structure (Krutzsch & Inman, 1993).

科学研究应用

蛋白质微测序和巯基烷基化:NIPIA 用于蛋白质上巯基的烷基化,用于微消化和微测序。由于其在检测 Cys 残基方面具有高灵敏度,因此在微序列分析中特别有用。这是因为 NIPIA 烷基化半胱氨酸的苯硫代内酰脲衍生物在标准反相 HPLC 分析中表现为一个尖锐的峰,规避了与用于巯基烷基化的其他试剂相关的问题 (Krutzsch & Inman, 1993)。

生物细胞分离应用:聚(N-异丙基丙烯酰胺)(pNIPAM),包括 N-异丙基碘乙酰胺,广泛用于生物细胞和蛋白质的无损释放。pNIPAM 基质在各个领域中都有应用,例如研究细胞外基质、细胞片工程、类肿瘤球体的形成以及生物粘附和生物吸附研究 (Cooperstein & Canavan, 2010)。

分子光谱和构象研究:对 N-乙基乙酰胺和 N-异丙基乙酰胺(与 N-异丙基碘乙酰胺相关)的研究集中在它们的构象结构和分子光谱上。了解它们的结构对其在各种化学和生物化学领域中的应用具有影响 (Schmidt, Doskočilová & Schneider, 1973; Doskočilová & Schneider, 1976)。

水处理中新兴污染物控制:N-异丙基碘乙酰胺也与研究探索水处理过程中新兴卤代乙酰胺消毒副产物 (DBP) 前体的控制有关。使用 UV/过硫酸盐处理已显示出减少卤代乙酰胺前体的潜力,卤代乙酰胺前体在饮用水中对健康构成威胁 (Chu et al., 2015)。

异构化研究:对 N-甲基乙酰胺(与 N-异丙基碘乙酰胺相关)的研究提供了对顺反异构化过程的见解,这对于理解肽链行为至关重要。这些研究在有机化学和蛋白质科学等领域至关重要 (Mantz et al., 2004)。

安全和危害

属性

IUPAC Name |

2-iodo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXHNCAXOMLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230806 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyliodoacetamide | |

CAS RN |

80935-13-3 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

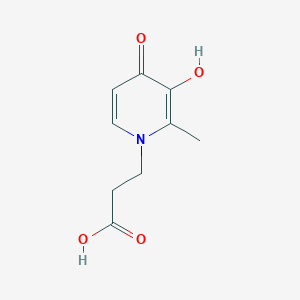

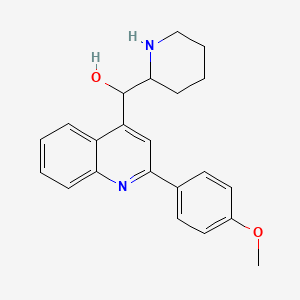

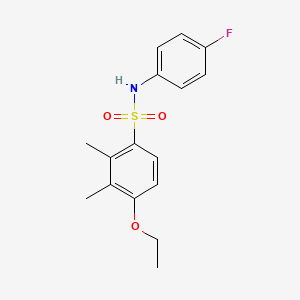

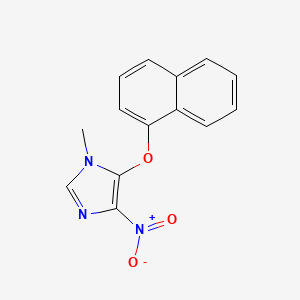

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)

![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)